molecular formula C11H11ClN2O3S2 B1196297 4-chloro-N-(3,4,5-trimethoxyphenyl)-5-dithiazolimine

4-chloro-N-(3,4,5-trimethoxyphenyl)-5-dithiazolimine

Cat. No. B1196297
M. Wt: 318.8 g/mol
InChI Key: RFUGMMCRDMJZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4,5-trimethoxyphenyl)-5-dithiazolimine is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Facile synthesis methods have been developed for compounds related to 4-chloro-N-(3,4,5-trimethoxyphenyl)-5-dithiazolimine. For instance, indium trichloride-mediated synthesis in water offers an environmentally benign and efficient process for preparing related triazole compounds (Yang, Song, Jin, & Hu, 2006).

  • Luminescent Properties : Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involving similar triazole structures has shown promising results in fluid and solid-state interactions (Lai, Chan, Cheung, Peng, & Che, 1999).

Biomedical Research

properties

Product Name

4-chloro-N-(3,4,5-trimethoxyphenyl)-5-dithiazolimine

Molecular Formula

C11H11ClN2O3S2

Molecular Weight

318.8 g/mol

IUPAC Name

4-chloro-N-(3,4,5-trimethoxyphenyl)dithiazol-5-imine

InChI

InChI=1S/C11H11ClN2O3S2/c1-15-7-4-6(5-8(16-2)9(7)17-3)13-11-10(12)14-19-18-11/h4-5H,1-3H3

InChI Key

RFUGMMCRDMJZMS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N=C2C(=NSS2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C2C(=NSS2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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